2(1H)-Quinolinone, 6-(4-(1-((1R,2S)-2-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)-, rel-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of OPC-13388 involves multiple steps, including the formation of a quinolinone structure and the attachment of a tetrazole ring. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods: : Industrial production methods for OPC-13388 are not widely documented. Custom synthesis is available, but it is typically produced in small quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions: : OPC-13388 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the quinolinone structure.
Substitution: Substitution reactions can occur at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution can produce various tetrazole-substituted compounds .
Scientific Research Applications
OPC-13388 has several scientific research applications, including:
Chemistry: Used as a model compound to study antithrombotic and vasodilating mechanisms.
Biology: Investigated for its effects on cellular pathways related to blood clotting and vasodilation.
Industry: Utilized in the development of new chemical entities with similar properties.
Mechanism of Action
The mechanism of action of OPC-13388 involves its interaction with molecular targets related to blood clotting and vasodilation. It is believed to inhibit specific enzymes and receptors involved in these pathways, leading to its antithrombotic and vasodilating effects .
Comparison with Similar Compounds
Similar Compounds
Cilostazol: Another quinolinone derivative with antithrombotic properties.
OPC-13015: A metabolite of cilostazol with similar effects.
OPC-13213: Another metabolite with comparable properties.
Uniqueness: : OPC-13388 is unique due to its specific molecular structure, which provides distinct antithrombotic and vasodilating effects. Its combination of a quinolinone core and a tetrazole ring differentiates it from other similar compounds .
Properties
CAS No. |
98360-35-1 |
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Molecular Formula |
C20H25N5O3 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
6-[4-[1-[(1R,2S)-2-hydroxycyclohexyl]tetrazol-5-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C20H25N5O3/c26-18-6-2-1-5-17(18)25-19(22-23-24-25)7-3-4-12-28-15-9-10-16-14(13-15)8-11-20(27)21-16/h8-11,13,17-18,26H,1-7,12H2,(H,21,27)/t17-,18+/m1/s1 |
InChI Key |
MYABHTPRWNBRPW-MSOLQXFVSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4)O |
Canonical SMILES |
C1CCC(C(C1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4)O |
Origin of Product |
United States |
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